molecular formula C9H13ClFNO B2911585 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride CAS No. 2248328-26-7

2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride

Cat. No.: B2911585
CAS No.: 2248328-26-7
M. Wt: 205.66
InChI Key: QRHMJUHLQMIGHH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride ( 2248328-26-7) is a chemical compound with the molecular formula C 9 H 13 ClFNO and a molecular weight of 205.66 g/mol . Its structure features an aniline ring substituted with a fluorine atom and an isopropoxy group, which is provided as a hydrochloride salt to enhance stability and solubility. As a substituted aniline derivative, this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both an amine group and halogenated aryl ether structure makes it a potential intermediate for the development of more complex molecules, particularly in the synthesis of pharmaceutical candidates and functional materials. Researchers value this compound for its potential to incorporate a specific steric and electronic profile into target structures. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-fluoro-5-propan-2-yloxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-8(10)9(11)5-7;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHMJUHLQMIGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride typically involves the reaction of 2-fluoroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .

Scientific Research Applications

2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the propan-2-yloxy group play crucial roles in modulating the compound’s activity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Research Findings and Trends

  • Positional Isomerism : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent position significantly affects dipole moments, hydrogen bonding, and crystal packing, impacting material properties .

Biological Activity

2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride is an organic compound with the molecular formula C9H13ClFN. This compound has garnered attention in biological research due to its unique structural features, including a fluorine atom and an isopropyl group that enhance its interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is characterized by:

  • Molecular Formula : C9H13ClFN
  • Molecular Weight : 201.66 g/mol
  • Hydrochloride Salt Form : Increases solubility and stability.

The biological activity of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances hydrogen bonding capabilities, which can influence enzyme activity and protein interactions. The presence of the isopropyl group further contributes to its binding affinity and specificity, making it a candidate for enzyme inhibition studies and potential therapeutic applications.

Biological Activity

Research indicates that 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor. The following table summarizes key findings from various studies:

Study ReferenceBiological TargetActivity ObservedIC50 Value
EnzymesInhibitionNanomolar range
Protein InteractionsModulationNot specified
Various EnzymesBinding AffinityNot specified

Case Studies

  • Enzyme Inhibition : Studies have shown that 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride can inhibit specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated. For instance, the presence of the fluorine atom may enhance the compound's binding affinity to target enzymes, influencing their activity.
  • Cell Proliferation Studies : In vitro studies demonstrated that compounds similar to 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride exhibited potent inhibition of cancer cell proliferation, with IC50 values in the nanomolar range . This suggests a potential application in cancer therapy.
  • Protein Modifications : The compound has been employed in studies focusing on enzyme interactions and modifications of proteins, indicating its versatility in biochemical research settings.

Applications

The diverse applications of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride include:

  • Medicinal Chemistry : As a precursor for drug development targeting specific enzymes.
  • Biological Research : Investigating enzyme interactions and protein modifications.
  • Synthetic Chemistry : Serving as a building block for more complex molecular structures .

Q & A

Q. What are the key steps in synthesizing 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride, and how can purity be ensured?

Answer: The synthesis typically involves:

Substitution Reaction : Reacting a fluorinated aniline precursor with isopropyl bromide or an equivalent alkylating agent under basic conditions to introduce the isopropoxy group.

Hydrochloride Formation : Treating the free base aniline derivative with hydrochloric acid (HCl) to form the hydrochloride salt, as described for analogous aniline hydrochlorides .

Purification : Trituration with water followed by vacuum drying to remove unreacted reagents and solvents .
Purity Assurance :

  • Use analytical techniques like HPLC (to detect residual solvents) and ¹H/¹³C NMR (to confirm substituent positions and absence of side products).
  • Compare melting points with literature values (e.g., analogous compounds melt at 173–175°C ).

Q. How is the compound characterized using spectroscopic and analytical methods?

Answer:

  • Mass Spectrometry (MS) : Exact mass determination (e.g., molecular ion [M+H]⁺ at m/z 217.10 for C₉H₁₂FNO·HCl) .
  • NMR Spectroscopy :
    • ¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and NH₃⁺ (broad signal, δ 8–10 ppm) .
    • ¹⁹F NMR: Single peak near δ -110 ppm for the fluorine substituent .
  • IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C–O (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the isopropoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

Answer:

  • The isopropoxy group (-OCH(CH₃)₂) is electron-donating via resonance, activating the aromatic ring at ortho and para positions. However, steric hindrance from the bulky isopropyl group may suppress ortho substitution, favoring para reactivity.
  • Experimental Design : Compare nitration or halogenation outcomes with analogous compounds (e.g., 4-Bromo-2-fluoro-5-propoxyaniline ). Use LC-MS to track regioselectivity .

Q. What challenges arise in resolving enantiomeric impurities if the compound contains chiral centers?

Answer:

  • Chiral Purity : If the isopropoxy group introduces a chiral center (e.g., asymmetric synthesis), enantiomeric resolution is critical.
  • Methodology :
    • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase.
    • Circular Dichroism (CD) : Confirm enantiomer-specific optical activity .
  • Note : highlights chiral analogs requiring such methods.

Q. How can stability issues under varying pH and temperature conditions be systematically studied?

Answer:

  • Stability Protocols :
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., analogs degrade above 200°C ).
    • pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm for aromatic amines) .
    • Storage Recommendations : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Q. How to address contradictions in spectral data due to polymorphic forms or solvates?

Answer:

  • Polymorph Screening :
    • Recrystallize from solvents like methanol, ethanol, or acetonitrile.
    • Use X-ray Diffraction (XRD) to identify crystalline forms .
  • Dynamic Vapor Sorption (DVS) : Test hygroscopicity to detect hydrate formation .
  • Case Study : Aniline hydrochloride polymorphs show distinct melting points and IR profiles .

Q. What methodologies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

  • Process Optimization :
    • Stepwise Temperature Control : React at 0–5°C during alkylation to suppress side reactions .
    • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Byproduct Analysis : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography .

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